5-デスメチル-6-メチルグリピジド

説明

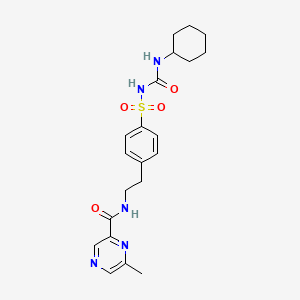

1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, also known as 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.538. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

物理化学的研究

この化合物は、医薬品固体の挙動を理解するための物理化学的研究で使用されてきました。 . これらの研究は、工業バッチの再現性を管理するために不可欠です。 たとえば、血糖降下薬であるグリピジドの熱的挙動に関する深い研究が行われました。これは、文献研究が化合物の融解に起因するとする吸熱ピークに基づいて、その多形体が実際に認識できるかどうかを明らかにすることを目的としています。 .

糖尿病の治療

グリピジドは、FDA承認の第2世代スルホニル尿素薬であり、2型糖尿病の治療に使用されています。 . それは、ベータ細胞からのインスリン分泌を促進し、それによってインスリン受容体の数を改善し、末梢組織のインスリンに対する感受性を高めます。 .

神経変性疾患

研究は、グリピジドがハンチントン病の治療に転用できる可能性を示唆しています。ハンチントン病は、衰弱させる神経変性疾患です。 . この病気は、体のインスリンシグナル伝達経路の異常によって引き起こされる可能性があり、研究では、この経路を刺激することで治療に役立つ可能性を示唆しています。 . グリピジドは、これらの塊に影響を受ける組織におけるインスリンの活性を高め、細胞内の遺伝物質の構造を改善することにより、有害なタンパク質の塊の形成を防ぎます。 .

プロテオミクス研究

この化合物は、プロテオミクス研究にも使用されています。 . プロテオミクスは、タンパク質とその構造と機能を研究する生物学の一分野です。この化合物は、タンパク質の挙動と相互作用を理解するためのさまざまな実験に使用できます。

作用機序

Target of Action

5-Desmethyl-6-methyl Glipizide, also known as Glipizide EP Impurity E, primarily targets the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This receptor is part of the ATP-sensitive potassium (K_ATP) channel complex, which plays a crucial role in regulating insulin secretion .

Mode of Action

The compound binds to the SUR1 subunit of the K_ATP channels, causing these channels to close. This closure leads to the depolarization of the beta cell membrane, which in turn opens voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Biochemical Pathways

By stimulating insulin release, 5-Desmethyl-6-methyl Glipizide influences several biochemical pathways:

- Lipid Metabolism : Insulin also promotes lipogenesis and inhibits lipolysis, affecting lipid storage and utilization .

Pharmacokinetics

The pharmacokinetic profile of 5-Desmethyl-6-methyl Glipizide includes:

These properties ensure that the compound has a quick onset of action, which is beneficial for managing postprandial blood glucose levels.

Result of Action

The primary molecular effect of 5-Desmethyl-6-methyl Glipizide is the increased secretion of insulin from pancreatic beta cells. At the cellular level, this results in enhanced glucose uptake by tissues, reduced hepatic glucose production, and improved overall glycemic control .

生物活性

1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety is known for its role in inhibiting enzymes involved in various biochemical pathways, particularly those related to inflammation and microbial growth.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as acid-base balance and fluid secretion.

- Antimicrobial Activity: Similar to other sulfonamides, it may exhibit antibacterial properties by interfering with folate synthesis in bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating structurally similar compounds found that they effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in several studies. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction .

Case Studies

-

Study on Antimicrobial Efficacy:

- A comparative study highlighted the efficacy of various sulfonamide derivatives against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Anti-inflammatory Research:

- In a controlled experimental setup, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its anti-inflammatory profile.

-

Cytotoxicity Assay:

- A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Data Table: Biological Activity Summary

特性

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-22-14-19(24-15)20(27)23-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,23,27)(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARTXGOLEHZWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216598 | |

| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66375-96-0 | |

| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-6-methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66375-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066375960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-((4-(2-(((6-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71PN170OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。